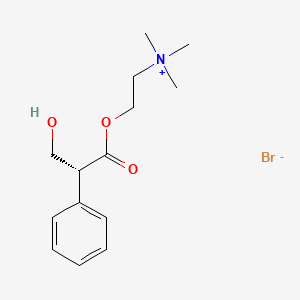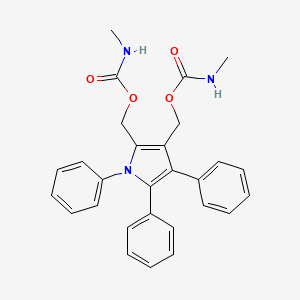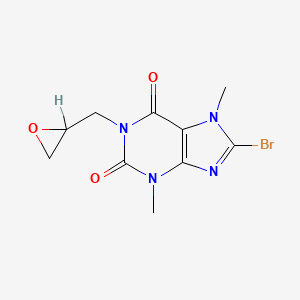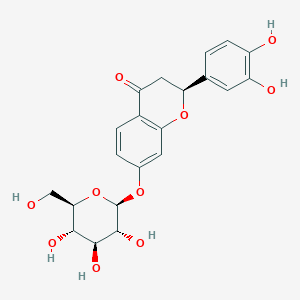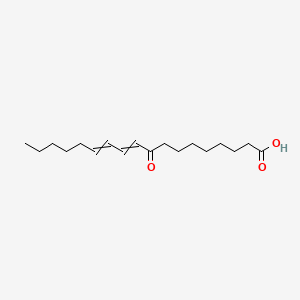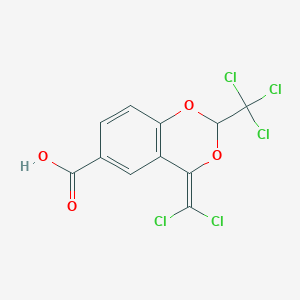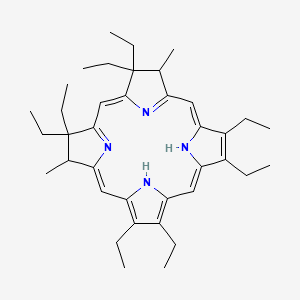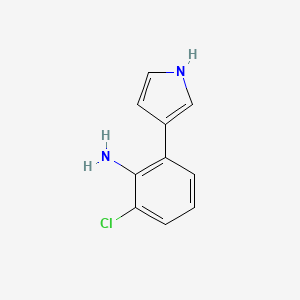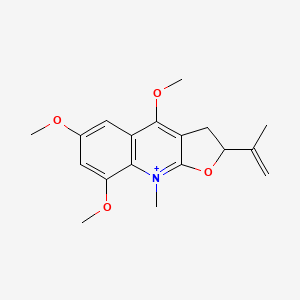
O-Methylptelefolonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methylptelefolonium is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
O-Methylptelefolonium iodide, a compound related to O-Methylptelefolonium, has been synthesized from hydroxyisopropyldihydrofuroquinoline. This synthesis involved successive dehydration and methylation processes, highlighting the chemical complexity and potential for diverse applications in synthetic organic chemistry (Gaston, Grundon, & James, 1980).
Biochemical Characterization
In the realm of biochemistry, the study of O-Methyltransferases (OMTs) which catalyze methylation of secondary metabolites including compounds like O-Methylptelefolonium, is significant. For instance, an OMT gene from perilla leaves was studied for its ability to catalyze methylation of flavonoids, demonstrating the potential of O-Methylptelefolonium in understanding and utilizing plant secondary metabolite pathways (Park et al., 2020).
Environmental and Agricultural Applications
Research on methyl esters derived from waste oils, similar in structure to O-Methylptelefolonium, has shown potential applications in renewable energy sources. Such studies provide insights into the environmental significance of methyl esters and their derivatives, including O-Methylptelefolonium (Utlu & Koçak, 2008).
Molecular Biology and Genetics
In molecular biology, the study of DNA methylation and its role in gene regulation is pivotal. Compounds like O-Methylptelefolonium could be relevant in understanding methylation processes in cells. For instance, research on DNA methylation in ovarian cancer identifies potential biomarkers for disease detection, which could be influenced by methylation-related compounds (Campan et al., 2011).
Implications for Clinical Research and Disease Detection
Further understanding of methylation processes in which O-Methylptelefolonium might play a role can contribute to clinical research. For example, the identification of methylated DNA sequences as cancer biomarkers highlights the importance of studying methylation in a clinical setting (Kagan, Srivastava, Barker, Belinsky, & Cairns, 2007).
Propiedades
Número CAS |
52768-97-5 |
|---|---|
Nombre del producto |
O-Methylptelefolonium |
Fórmula molecular |
C18H22NO4+ |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4,6,8-trimethoxy-9-methyl-2-prop-1-en-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium |
InChI |
InChI=1S/C18H22NO4/c1-10(2)14-9-13-17(22-6)12-7-11(20-4)8-15(21-5)16(12)19(3)18(13)23-14/h7-8,14H,1,9H2,2-6H3/q+1 |
Clave InChI |
GZDGTOJAUNXBGU-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(C3=C(C(=CC(=C3)OC)OC)[N+](=C2O1)C)OC |
SMILES canónico |
CC(=C)C1CC2=C(C3=C(C(=CC(=C3)OC)OC)[N+](=C2O1)C)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



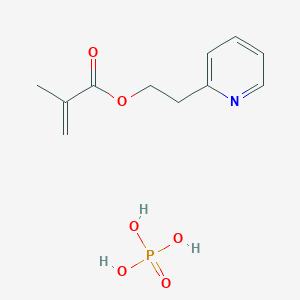

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] butanoate](/img/structure/B1202795.png)
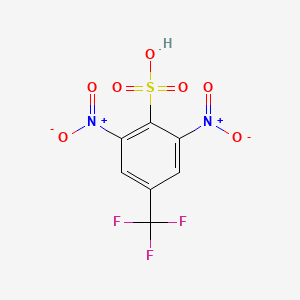
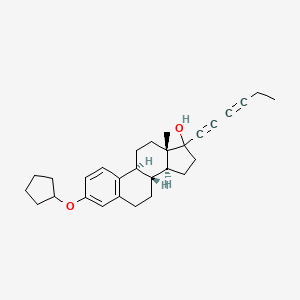
![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)
